2-(1-Acetylpiperidin-2-yl)ethane-1-sulfonyl chloride
Overview
Description
2-(1-Acetylpiperidin-2-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H16ClNO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetylpiperidin-2-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1-Acetylpiperidin-2-yl)ethanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from affecting the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetylpiperidin-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nucleophile used .
Scientific Research Applications
2-(1-Acetylpiperidin-2-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Acetylpiperidin-2-yl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions can modify the biological activity of target molecules, making it useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
2-Phthalimidoethanesulfonyl chloride: Another sulfonyl chloride derivative used in organic synthesis.
Methanesulfonyl chloride: A simpler sulfonyl chloride used in various chemical reactions.
Uniqueness
2-(1-Acetylpiperidin-2-yl)ethane-1-sulfonyl chloride is unique due to its specific structure, which includes a piperidine ring and an acetyl group. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-(1-acetylpiperidin-2-yl)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3S/c1-8(12)11-6-3-2-4-9(11)5-7-15(10,13)14/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNABSEVHDRJMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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